molecular formula C16H24N2O B11119293 1-(1-heptyl-1H-benzimidazol-2-yl)ethanol

1-(1-heptyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B11119293
M. Wt: 260.37 g/mol
InChI Key: UZNPLHOAJAAIII-UHFFFAOYSA-N
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Description

1-(1-Heptyl-1H-benzimidazol-2-yl)ethanol is a benzimidazole derivative characterized by a seven-carbon heptyl chain at the N1-position and an ethanol group at the C2-position of the benzimidazole core.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-(1-heptylbenzimidazol-2-yl)ethanol

InChI

InChI=1S/C16H24N2O/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-16(18)13(2)19/h7-8,10-11,13,19H,3-6,9,12H2,1-2H3

InChI Key

UZNPLHOAJAAIII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1C(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-heptyl-1H-benzodiazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dimethylformamide, for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethan-1-ol group, resulting in the formation of the corresponding carboxylic acid derivative.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process converts the ethan-1-ol group to an ethyl group.

  • Substitution: : The benzodiazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically occur at the nitrogen atom of the benzodiazole ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

  • Medicine: : The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals or as a component in formulations for various products.

Mechanism of Action

The mechanism of action of 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The following table summarizes key structural and functional differences between 1-(1-heptyl-1H-benzimidazol-2-yl)ethanol and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound N1: Heptyl; C2: Ethanol C₁₆H₂₄N₂O 260.38 High lipophilicity; potential bioactive applications -
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol N1: Allyl; C2: Ethanol C₁₂H₁₄N₂O 202.25 Forms layered hydrogen-bonded crystals; used in crystallography studies
1-(6-Methyl-1H-benzimidazol-2-yl)ethanol C6: Methyl; C2: Ethanol C₁₀H₁₂N₂O 176.22 Improved solubility due to methyl group; pharmaceutical research interest
(1-Butyl-1H-benzimidazol-2-yl)methanol N1: Butyl; C2: Methanol C₁₂H₁₆N₂O 204.27 Lower lipophilicity vs. heptyl analog; used in intermediate synthesis
1-(1-Phenethyl-1H-benzimidazol-2-yl)ethanone N1: Phenethyl; C2: Ketone C₁₇H₁₆N₂O 264.33 Ketone group reduces hydrogen bonding; higher thermal stability
1H-Benzimidazole-2-methanol C2: Methanol; no N1 substituent C₈H₈N₂O 148.16 High polarity; limited membrane permeability

Structural and Functional Insights

  • Alkyl Chain Length : The heptyl chain in the target compound significantly increases lipophilicity compared to shorter chains (e.g., allyl, butyl) . This property is critical for bioavailability in drug design.
  • Functional Groups: Ethanol substituents (vs. methanol or ketones) enhance hydrogen bonding, as seen in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, which forms O—H···N/O hydrogen-bonded layers . In contrast, ketone-containing derivatives (e.g., 1-(1-phenethyl-1H-benzimidazol-2-yl)ethanone) exhibit reduced polarity and higher thermal stability .
  • Crystallography: Single-crystal X-ray studies of (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol reveal a triclinic crystal system (space group P1) with distinct hydrogen-bonding networks . The heptyl analog may adopt different packing arrangements due to steric effects from the longer chain.

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